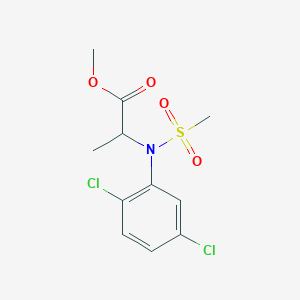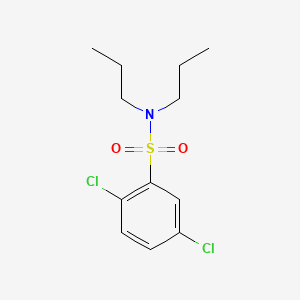![molecular formula C24H23N5O4 B2563758 3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1904019-59-5](/img/structure/B2563758.png)
3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Compounds with structures similar to the one you've mentioned have been synthesized and investigated for various biological activities. For instance, novel compounds containing lawsone have been synthesized, showcasing antioxidant and antitumor activities. These activities were demonstrated in studies using calorimetrical measurement and tests against Ehrlich ascites carcinoma cells. The geometrical isomers and conformers of these molecules were explored using density functional theory (DFT), aligning with spectral analysis results (Hassanien, Abd El-Ghani, & Elbana, 2022).
Antimicrobial and Antihypertensive Agents
Other research focuses on the synthesis of piperidine derivatives with quinazoline ring systems, investigating their potential as antihypertensive agents. Certain derivatives have shown significant efficacy in reducing blood pressure in spontaneously hypertensive rat models, indicating their potential for therapeutic applications (Takai et al., 1986). Additionally, compounds incorporating triazole derivatives and piperazine structures have been synthesized and evaluated for their antimicrobial activities, with some demonstrating promising results against various microorganisms (Bektaş et al., 2007).
Herbicide Discovery and Photoinduced Reactions
In the context of agriculture, novel pyrazole-quinazoline-2,4-dione hybrids have been designed as inhibitors for 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery for controlling resistant weeds. These compounds have shown excellent potency, with one particular compound displaying an IC50 value substantially lower than existing HPPD inhibitors, indicating efficient weed control capabilities (He et al., 2020). Additionally, research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions has explored the synthesis of pyrazole-fused quinones, shedding light on the microscopic mechanisms of such photoinduced reactions and offering insights for future reaction design (He et al., 2021).
Properties
IUPAC Name |
3-[1-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-4aH-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-33-17-6-4-5-15(13-17)21-19(14-25-27-21)22(30)28-11-9-16(10-12-28)29-23(31)18-7-2-3-8-20(18)26-24(29)32/h2-8,13-14,16,18H,9-12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAZNFUQLIVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N4C(=O)C5C=CC=CC5=NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
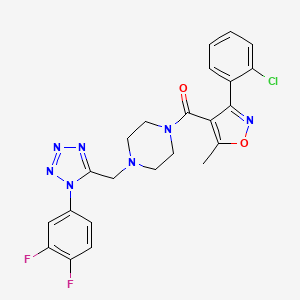
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)
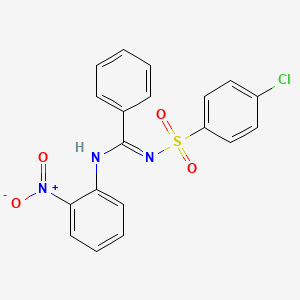
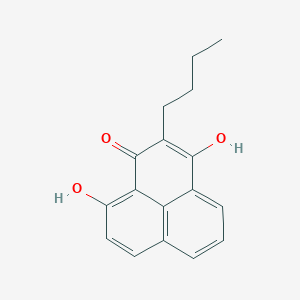
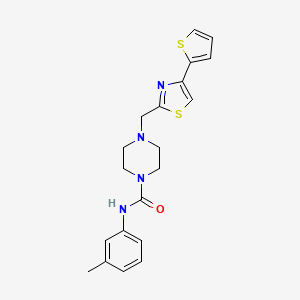
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)
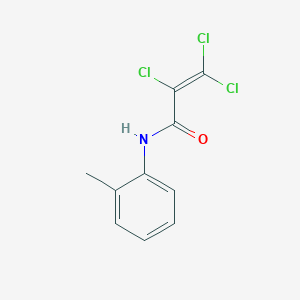
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)
